Cas no 127794-14-3 (Guanosine,7,8-dihydro-7-methyl-8-thioxo- (9CI))

Guanosine,7,8-dihydro-7-methyl-8-thioxo- (9CI) structure
127794-14-3 structure
Productnaam:Guanosine,7,8-dihydro-7-methyl-8-thioxo- (9CI)
CAS-nummer:127794-14-3
MF:C11H15N5O5S
MW:329.332300424576
CID:152693
PubChem ID:135435112

Guanosine,7,8-dihydro-7-methyl-8-thioxo- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Guanosine,7,8-dihydro-7-methyl-8-thioxo- (9CI)
    • 7,8-dihydro-7-methyl-8-thioxoguanosine
    • 7,8-Dmtog
    • 7-methyl-8-thioxoguanosine
    • Guanosine, 7,8-dihydro-7-methyl-8-thioxo-
    • 6H-Purin-6-one, 2-amino-1,7,8,9-tetrahydro-7-methyl-9-b-D-ribofuranosyl-8-thioxo-
    • DTXSID80925984
    • 6-Hydroxy-2-imino-7-methyl-9-pentofuranosyl-2,3,7,9-tetrahydro-8H-purine-8-thione
    • 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-8-thioxo-8,9-dihydro-1H-purin-6(7H)-one
    • 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8-sulfanylidene-1H-purin-6-one
    • 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-7-methyl-8-thioxo-1H-purin-6-one
    • SCHEMBL6448926
    • 127794-14-3
    • 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8-sulfanylidene-3H-purin-6-one
    • Inchi: InChI=1S/C22H39NO5/c1-5-7-9-11-13-18-19(28-21(18)25)14-17(12-10-8-6-2)27-22(26)20(16(3)4)23-15-24/h15-20H,5-14H2,1-4H3,(H,23,24)/t17-,18-,19-,20-/m0/s1
    • InChI-sleutel: WWGVIIVMPMBQFV-MUGJNUQGSA-N
    • LACHT: CCCCCC[C@@H]1C(=O)O[C@H]1C[C@@H](OC([C@H](C(C)C)NC=O)=O)CCCCC

Berekende eigenschappen

  • Exacte massa: 329.07955
  • Monoisotopische massa: 329.079389
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 2
  • Complexiteit: 608
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 176
  • Oppervlakte lading: 0
  • Aantal tautomers: 9
  • XLogP3: -2.8

Experimentele eigenschappen

  • Dichtheid: 2.11
  • Kookpunt: 581.1°C at 760 mmHg
  • Vlampunt: 305.2°C
  • Brekindex: 1.92
  • PSA: 143.88

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